Cas no 1494510-06-3 (2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide)

2-(Pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide is a synthetic organic compound featuring a pyrrolidine core linked to a thiophene moiety via an acetamide bridge. This structure confers versatility in medicinal chemistry and drug discovery, particularly as a potential intermediate for bioactive molecules. The pyrrolidine ring offers conformational rigidity, while the thiophene group enhances binding affinity to heterocyclic targets. Its acetamide linker provides stability and synthetic flexibility for further derivatization. The compound is of interest in the development of CNS-active agents, enzyme inhibitors, and receptor modulators due to its balanced lipophilicity and hydrogen-bonding capacity. Suitable for research applications, it demonstrates compatibility with standard coupling and functionalization reactions.
2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide structure
1494510-06-3 structure
Product name:2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide
CAS No:1494510-06-3
MF:C11H16N2OS
MW:224.322541236877
MDL:MFCD21332320
CID:5605862
PubChem ID:65953971

2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 1494510-06-3
    • 2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
    • EN300-949927
    • AKOS015295839
    • 3-Pyrrolidineacetamide, N-(3-thienylmethyl)-
    • 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide
    • MDL: MFCD21332320
    • Inchi: 1S/C11H16N2OS/c14-11(5-9-1-3-12-6-9)13-7-10-2-4-15-8-10/h2,4,8-9,12H,1,3,5-7H2,(H,13,14)
    • InChI Key: SWHYLXISWFKTGI-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CNC(CC1CNCC1)=O

Computed Properties

  • Exact Mass: 224.09833431g/mol
  • Monoisotopic Mass: 224.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.4Ų
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.150±0.06 g/cm3(Predicted)
  • Boiling Point: 446.4±25.0 °C(Predicted)
  • pka: 15?+-.0.46(Predicted)

2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-949927-0.05g
2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
1494510-06-3 95.0%
0.05g
$1032.0 2025-02-21
Enamine
EN300-949927-1g
2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
1494510-06-3
1g
$1229.0 2023-09-01
Enamine
EN300-949927-1.0g
2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
1494510-06-3 95.0%
1.0g
$1229.0 2025-02-21
Enamine
EN300-949927-0.5g
2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
1494510-06-3 95.0%
0.5g
$1180.0 2025-02-21
Enamine
EN300-949927-5g
2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
1494510-06-3
5g
$3562.0 2023-09-01
Enamine
EN300-949927-0.25g
2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
1494510-06-3 95.0%
0.25g
$1131.0 2025-02-21
Enamine
EN300-949927-0.1g
2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
1494510-06-3 95.0%
0.1g
$1081.0 2025-02-21
Enamine
EN300-949927-10.0g
2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
1494510-06-3 95.0%
10.0g
$5283.0 2025-02-21
Enamine
EN300-949927-5.0g
2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
1494510-06-3 95.0%
5.0g
$3562.0 2025-02-21
Enamine
EN300-949927-2.5g
2-(pyrrolidin-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
1494510-06-3 95.0%
2.5g
$2408.0 2025-02-21

Additional information on 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide

Comprehensive Overview of 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide (CAS No. 1494510-06-3)

The compound 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide (CAS No. 1494510-06-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining a pyrrolidine ring with a thiophene moiety, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a bioactive scaffold, given its ability to interact with biological targets such as enzymes and receptors.

In recent years, the demand for novel heterocyclic compounds like 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide has surged, driven by advancements in medicinal chemistry and computational drug design. This compound's molecular framework offers versatility, enabling modifications to enhance its pharmacokinetic properties or binding affinity. For instance, the pyrrolidine ring is known to improve solubility and metabolic stability, while the thiophene group can contribute to π-stacking interactions in protein-ligand complexes.

One of the most frequently searched topics related to this compound is its potential role in central nervous system (CNS) drug development. The pyrrolidine moiety is a common feature in many CNS-active drugs, such as antidepressants and antipsychotics. Researchers are exploring whether 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide could serve as a precursor for neuromodulators or neuroprotective agents. Additionally, its thiophene component has been linked to anti-inflammatory and antioxidant properties, further broadening its therapeutic potential.

From a synthetic perspective, the preparation of 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide involves multi-step organic reactions, including amide bond formation and ring functionalization. Chemists often employ microwave-assisted synthesis or catalyzed coupling reactions to improve yield and efficiency. The compound's CAS No. 1494510-06-3 serves as a unique identifier in chemical databases, facilitating its retrieval for structure-activity relationship (SAR) studies.

Another area of interest is the compound's potential in material science. The thiophene ring is a key building block in conductive polymers and organic electronics, raising questions about whether 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide could contribute to flexible electronics or sensors. Its dual functionality—combining electron-rich and hydrogen-bonding features—makes it a compelling subject for supramolecular chemistry research.

In the context of green chemistry, researchers are investigating eco-friendly synthesis routes for this compound. Questions like "Can 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide be synthesized using biocatalysts?" or "What are its biodegradation profiles?" are increasingly common in academic forums. These inquiries align with the global push for sustainable chemical processes and reduced environmental impact.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are routinely used to characterize 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide. Its crystalline structure and stereochemical properties are critical for understanding its interactions in biological systems. Moreover, computational tools like molecular docking and QSAR modeling help predict its behavior in drug-target binding scenarios.

In summary, 2-(pyrrolidin-3-yl)-N-(thiophen-3-yl)methylacetamide (CAS No. 1494510-06-3) represents a fascinating intersection of pharmaceutical innovation and material science. Its structural complexity and functional diversity make it a valuable subject for ongoing research, particularly in areas like CNS therapeutics, organic electronics, and sustainable chemistry. As scientific inquiries continue to evolve, this compound is likely to remain a focal point for interdisciplinary studies.

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